2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl 2,4-difluoro-5-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2IO2/c1-11(2,3)16-10(15)6-4-9(14)8(13)5-7(6)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLUEUCTAPTPOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001189968 | |
| Record name | Benzoic acid, 2,4-difluoro-5-iodo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001189968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445862-86-1 | |
| Record name | Benzoic acid, 2,4-difluoro-5-iodo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445862-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,4-difluoro-5-iodo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001189968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Biochemical Properties
2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with enzymes involved in oxidative addition and transmetalation processes, such as those found in Suzuki–Miyaura coupling reactions. The presence of fluorine and iodine atoms enhances its reactivity and binding affinity with these enzymes, facilitating efficient catalytic processes. Additionally, the tert-butyl ester group provides stability and solubility, making it a valuable reagent in various biochemical assays.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling proteins and transcription factors, leading to changes in gene expression profiles. Furthermore, its interactions with cellular enzymes can impact metabolic flux and energy production, thereby affecting overall cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The fluorine and iodine atoms on the benzoic acid ring facilitate strong binding with enzyme active sites, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods. Its long-term effects on cellular function may depend on factors such as concentration, exposure duration, and the specific cell type being studied. In vitro and in vivo studies have provided insights into the temporal dynamics of its biochemical and cellular effects.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower dosages, this compound can enhance enzyme activity and promote beneficial cellular responses. Higher dosages may lead to toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. Understanding the dosage thresholds and potential side effects is essential for optimizing its use in biochemical research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative addition and transmetalation reactions. This compound interacts with enzymes and cofactors that facilitate these processes, influencing metabolic flux and the levels of specific metabolites. Its role in these pathways underscores its importance in biochemical research and organic synthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its biochemical and cellular effects. Understanding the transport mechanisms is crucial for optimizing its use in various experimental settings.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles or compartments within the cell, where it exerts its biochemical effects. The localization patterns are essential for understanding its role in cellular processes and optimizing its use in research applications.
Biological Activity
2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester (CAS No. 1445862-86-1) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The incorporation of fluorine and iodine into the benzoic acid structure can significantly influence its pharmacological properties, making it an interesting subject for medicinal chemistry research.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is attributed to its ability to interact with various biological targets. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, while the iodine atom may facilitate interactions with specific receptors or enzymes. The tert-butyl ester group can also impact the solubility and bioavailability of the compound.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies have shown that this compound can inhibit the growth of various cancer cell lines by interfering with signaling pathways involved in cell proliferation and survival.
- Enzyme Inhibition : It has been identified as a potential inhibitor of certain kinases, which are critical in cancer progression.
- Immunomodulatory Effects : The compound may modulate immune responses, affecting the activity of immune cells such as T-cells and macrophages.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study 1 : A study evaluated its effects on A549 lung cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, correlating with increased apoptosis markers (e.g., caspase activation) .
- Study 2 : In another study focused on enzyme inhibition, the compound was tested against MEK1 and PI3K pathways in D54 glioblastoma cells. It demonstrated potent inhibition with IC50 values in the low micromolar range, suggesting its potential as a therapeutic agent for targeting these pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Reduced viability in A549 cells | |
| Enzyme Inhibition | Inhibition of MEK1 and PI3K | |
| Immunomodulation | Modulated T-cell activity |
Table 2: IC50 Values for Enzyme Inhibition
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 0.5 - 3.0 | MEK1 |
| 1.0 - 5.0 | PI3K |
Scientific Research Applications
Chemical Intermediate in Synthesis
DFIBATE serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the introduction of functional groups that can enhance biological activity or modify physical properties. For instance, the presence of fluorine atoms can improve the metabolic stability of compounds, making them more effective as drugs.
Table 1: Chemical Transformations Involving DFIBATE
| Transformation Type | Product | Reference |
|---|---|---|
| Esterification | DFIBATE derivatives | |
| Halogenation | Fluorinated benzoic acids | |
| Coupling reactions | Biologically active compounds |
Medicinal Chemistry Applications
DFIBATE has been investigated for its potential therapeutic applications, particularly in the development of anti-cancer agents and other pharmaceuticals. Research indicates that modifications to the DFIBATE structure can lead to compounds with enhanced potency against various cancer cell lines.
Case Study: Anti-Cancer Activity
In a study focusing on the structure-activity relationship (SAR) of fluorinated benzoic acids, DFIBATE derivatives were synthesized and tested for their cytotoxicity against human cancer cell lines. The results demonstrated that certain substitutions on the DFIBATE scaffold significantly increased anti-cancer activity compared to non-fluorinated analogs .
Organic Synthesis Applications
DFIBATE is also utilized in organic synthesis as a building block for complex molecules. Its reactivity allows chemists to create various derivatives through reactions such as nucleophilic substitution and cross-coupling.
Table 2: Synthetic Routes Using DFIBATE
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed reactions | Formation of new esters or amides |
| Cross-Coupling | Pd-catalyzed reactions | Aryl-aryl coupling products |
Material Science Applications
Beyond medicinal chemistry, DFIBATE has potential applications in material science, particularly in the development of polymeric materials with enhanced properties such as thermal stability and mechanical strength. The incorporation of fluorinated moieties into polymers can lead to materials with unique characteristics suitable for high-performance applications.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
Key analogs include methyl esters, nitriles, and benzotrifluorides, all sharing the 2,4-difluoro-5-iodo aromatic backbone but differing in functional groups (Table 1).
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations:
- Steric and Stability Effects : The tert-butyl group in QD-4728 provides greater resistance to hydrolysis compared to the methyl ester (QJ-2826), making it preferable in reactions requiring prolonged stability .
- Electronic Effects : Nitriles (HA-4269) and benzotrifluorides (HA-7550) exhibit stronger electron-withdrawing properties than esters, influencing reaction rates in Suzuki or Ullman couplings .
- Synthetic Utility : The iodine atom in all analogs enables participation in halogen-exchange reactions, but steric and electronic differences dictate their applicability. For example, QD-4728’s bulk may slow nucleophilic substitution compared to less hindered analogs .
Key Notes:
Preparation Methods
General Synthetic Strategy
The synthesis of 2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester typically involves:
- Selective iodination and fluorination on a benzoic acid or benzoate precursor.
- Esterification of the benzoic acid with tert-butanol or tert-butyl protecting groups.
- Use of protection/deprotection steps to control regioselectivity and functional group compatibility.
Preparation of Halogenated Benzoic Acid Intermediates
A key precursor is 2,4-difluoro-5-iodobenzoic acid or closely related halogenated benzoic acids. Patent CN104086361A describes a multi-step procedure for preparing halogenated benzoic acids such as 2-chloro-5-iodobenzoic acid, which can be adapted for fluorinated analogs:
Step A: Iodination of Aromatic Ester
- Methyl o-aminobenzoate is iodinated using potassium iodide and potassium iodate in aqueous solution under controlled temperature (55–60 °C) with acetic acid and methylene dichloride as solvents.
- The reaction is monitored until completion, then cooled and extracted to isolate the iodinated intermediate.
Step B: Conversion to Amino Ester
- The iodinated intermediate is refluxed with absolute ethanol and methanol solution to yield 2-amino-5-iodo ethyl benzoate after filtration and drying.
Step C: Diazotization and Sandmeyer Reaction
- The amino ester is treated with hydrochloric acid and sodium nitrite at low temperature (0–5 °C) to form a diazonium salt.
- This is then reacted with cuprous chloride at 25–30 °C to replace the amino group with chlorine, yielding chloro-5-iodo ethyl benzoate.
Step D: Hydrolysis to Acid
- The chloro-5-iodo ethyl benzoate is hydrolyzed with sodium hydroxide in ethanol at 70–80 °C.
- Acidification yields the chloro-5-iodobenzoic acid with high purity and yield (~95%).
This sequence can be modified to introduce fluorine substituents at the 2 and 4 positions by starting with appropriately fluorinated aminobenzoate derivatives or by selective fluorination reactions.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| A | KI, KIO3, MeO-aminobenzoate, AcOH, CH2Cl2, 55–60 °C | Iodinated methyl aminobenzoate | - | Iodination under mild heating |
| B | Absolute ethanol, 30% MeOH, reflux 75–80 °C | 2-Amino-5-iodo ethyl benzoate | - | Reflux for 1–3 h |
| C | HCl, NaNO2, CuCl, 0–30 °C | Chloro-5-iodo ethyl benzoate | 92 | Diazotization and Sandmeyer |
| D | NaOH, EtOH, 70–80 °C, acidification | Chloro-5-iodobenzoic acid | 95 | Hydrolysis to acid |
Esterification to tert-Butyl Ester
The conversion of 2,4-difluoro-5-iodobenzoic acid to its tert-butyl ester can be achieved by:
- Acid-catalyzed esterification using tert-butanol and strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux.
- Alternatively, tert-butyl ester formation via tert-butyl chloroformate or isobutylene in acidic media can be employed for milder conditions.
Typical procedure:
- Dissolve the benzoic acid derivative in anhydrous solvent (e.g., dichloromethane).
- Add tert-butanol and catalytic acid.
- Stir and heat under reflux for several hours.
- Monitor reaction completion by TLC or HPLC.
- Work-up involves neutralization, extraction, and purification by recrystallization or chromatography.
Summary Table of Preparation Steps
| Stage | Key Reagents/Conditions | Purpose | Outcome/Product |
|---|---|---|---|
| Halogenation | KI, KIO3, AcOH, CH2Cl2, 55–60 °C | Iodination of aminobenzoate | Iodinated intermediate |
| Amino Ester Formation | Ethanol, MeOH, reflux 75–80 °C | Conversion to amino ester | 2-Amino-5-iodo ethyl benzoate |
| Diazotization | HCl, NaNO2, CuCl, 0–30 °C | Amino to chloro substitution | Chloro-5-iodo ethyl benzoate |
| Hydrolysis | NaOH, EtOH, 70–80 °C, acidification | Ester hydrolysis to acid | Chloro-5-iodobenzoic acid |
| Fluorination | Fluorinated starting material or selective fluorination reagents | Introduction of fluorine atoms | 2,4-Difluoro-5-iodobenzoic acid |
| Esterification | tert-Butanol, acid catalyst, reflux | Formation of tert-butyl ester | This compound |
Research Findings and Notes
- The iodination step is efficiently performed using potassium iodide and iodate in acidic aqueous-organic biphasic systems, yielding high regioselectivity and conversion rates.
- Diazotization followed by Sandmeyer-type reactions enables substitution of amino groups with halogens under mild conditions, preserving sensitive fluorine substituents.
- Hydrolysis and esterification steps proceed with high yields (>90%) when temperature and pH are carefully controlled.
- The tert-butyl ester group provides steric protection and enhances compound stability, useful for subsequent synthetic transformations or biological applications.
- Purity and yield optimization require careful solvent choice and temperature control, as well as efficient work-up procedures including extraction and drying.
Q & A
Q. What are the common synthetic routes for preparing 2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester?
The synthesis typically involves multi-step reactions where the tert-butyl ester acts as a protecting group. For example, bromoacetic acid tert-butyl ester is used in coupling reactions under mild conditions to introduce functional groups while preserving ester stability . A general approach includes:
- Step 1 : Iodination of a fluorobenzoic acid derivative using iodine sources (e.g., N-iodosuccinimide) under controlled temperatures.
- Step 2 : Esterification with tert-butyl alcohol via acid-catalyzed conditions (e.g., H₂SO₄ or DCC/DMAP).
- Step 3 : Purification via column chromatography or recrystallization.
Q. How can the purity of this compound be assessed using chromatographic methods?
High-Performance Liquid Chromatography (HPLC) with UV detection is effective. For instance, a method using a C18 column, acetonitrile/water mobile phase (gradient elution), and a retention time of ~1.23 minutes (similar to tert-butyl ester analogs) can resolve impurities . LC-MS (e.g., m/z 757 [M+H]+ in analogous compounds) confirms molecular weight and fragmentation patterns .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹³C and ¹⁹F NMR identify fluorinated and iodinated positions. For tert-butyl esters, the ¹H NMR signal for the tert-butyl group appears as a singlet at ~1.4 ppm .
- IR Spectroscopy : Confirms ester carbonyl stretching (~1720 cm⁻¹) and C-I bonds (~500 cm⁻¹).
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ or [M−tBu]+ fragments) .
Advanced Research Questions
Q. What strategies stabilize the iodo substituent during multi-step synthesis?
- Protection of Iodo Group : Use temporary protecting groups (e.g., silyl ethers) to prevent displacement during fluorination or esterification .
- Low-Temperature Reactions : Perform iodination at −20°C to minimize side reactions like dehalogenation .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid oxidative degradation of the iodo group .
Q. How does the tert-butyl ester group influence reactivity in nucleophilic substitution reactions?
The tert-butyl group sterically hinders nucleophilic attack at the carbonyl carbon, making the ester more stable under basic or nucleophilic conditions compared to methyl/ethyl esters. This stability allows selective deprotection in the presence of other labile groups (e.g., iodine) . However, under strong acidic conditions (e.g., TFA), the tert-butyl ester cleaves efficiently without affecting fluorinated or iodinated moieties .
Q. What are the challenges in achieving regioselective fluorination in the presence of an iodo group?
- Competitive Halogen Exchange : Iodo groups may undergo unintended displacement by fluorine sources. To mitigate this, use directed ortho-metalation (DoM) with lithium amides to direct fluorination to specific positions .
- Electrophilic Fluorination : Selectively introduce fluorine using reagents like Selectfluor® at controlled pH to avoid iodonium intermediate formation .
Q. How can computational chemistry predict electronic effects of difluoro and iodo substituents?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects:
- Iodo Group : Increases electrophilicity at the para position, facilitating nucleophilic aromatic substitution.
- Fluorine Substituents : Stabilize intermediates via inductive effects, as seen in PubChem’s computed InChI data for similar compounds .
Methodological Considerations
- Storage : Store under inert gas (argon) at 2–8°C to prevent hydrolysis of the tert-butyl ester .
- Handling : Use gloveboxes for moisture-sensitive reactions involving iodine or fluorine .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
